

An In-depth Technical Guide to Ethyl 4-bromooxazole-5-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 4-bromooxazole-5-carboxylate

Cat. No.: B596363

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromooxazole-5-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. Its oxazole core is a privileged scaffold found in numerous biologically active molecules, including antimicrobial, antiviral, and anticancer agents.^[1] The presence of a bromine atom and an ethyl ester group at positions 4 and 5, respectively, provides two reactive sites for further chemical modifications, making it an attractive starting material for the synthesis of diverse compound libraries. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and potential applications in drug discovery.

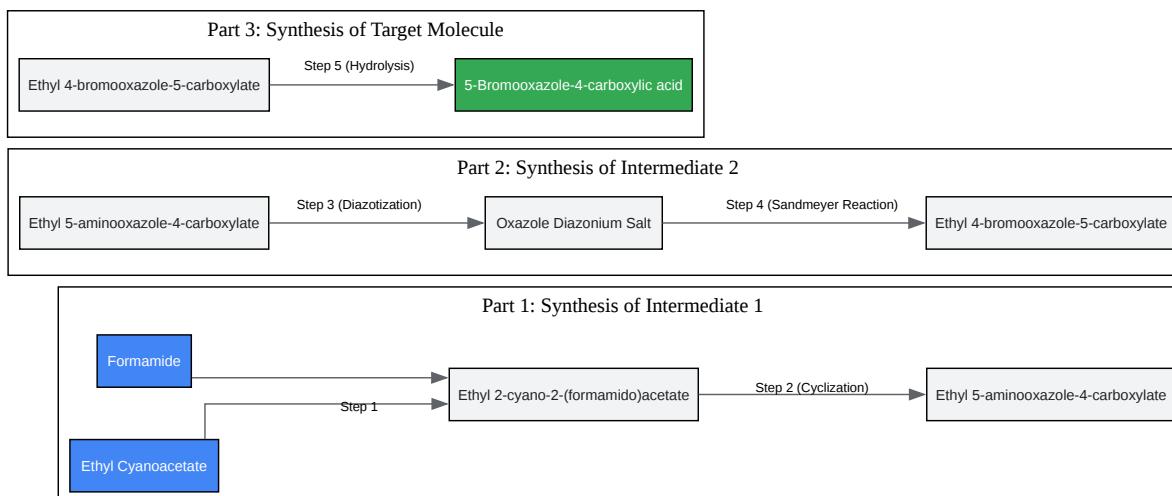
Chemical and Physical Properties

Ethyl 4-bromooxazole-5-carboxylate is characterized by the following properties:

Property	Value	Reference
CAS Number	1258283-17-8	[1]
Molecular Formula	C ₆ H ₆ BrNO ₃	[1]
Molecular Weight	220.02 g/mol	[1]
Predicted pKa	-4.27 ± 0.10	
Predicted Density	1.617 ± 0.06 g/cm ³	
Predicted Boiling Point	258.4 ± 20.0 °C	
Predicted Flash Point	110.1 ± 21.8 °C	
Predicted Refractive Index	1.511	

Note: Some physical properties are predicted and should be used as an estimation.

Spectroscopic Data


While a specific, publicly available spectrum for **Ethyl 4-bromooxazole-5-carboxylate** is not readily found, typical chemical shifts for similar oxazole structures can be inferred from spectroscopic databases and literature. For a closely related compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, characterization was performed using IR, ¹³C NMR, and Mass spectroscopy.[\[2\]](#) Researchers should expect characteristic signals for the ethyl group (a quartet and a triplet in ¹H NMR), the oxazole ring proton, and carbonyl carbon in their respective spectra. The specific chemical shifts will be influenced by the bromine substituent.

Synthesis and Experimental Protocols

A direct and established synthesis route for **Ethyl 4-bromooxazole-5-carboxylate** is not readily available in the current literature. However, a theoretically sound, multi-step synthesis pathway can be proposed based on well-established organic chemistry transformations, starting from the synthesis of its precursor, 5-bromooxazole-4-carboxylic acid.[\[3\]](#)

Proposed Synthesis of 5-Bromooxazole-4-carboxylic Acid

The proposed synthesis involves the formation of an ethyl 5-aminooxazole-4-carboxylate intermediate, followed by a Sandmeyer reaction to introduce the bromo substituent at the 5-position, and concludes with the hydrolysis of the ester.[3]

[Click to download full resolution via product page](#)

Proposed synthesis pathway for 5-Bromooxazole-4-carboxylic acid.

Esterification to Ethyl 4-bromooxazole-5-carboxylate

The final step to obtain the title compound is the esterification of 5-bromooxazole-4-carboxylic acid. A general and effective method for this transformation is the Fischer Esterification.

Experimental Protocol: Fischer Esterification

- Reaction Setup: In a round-bottom flask, dissolve 5-bromooxazole-4-carboxylic acid (1.0 eq) in a large excess of absolute ethanol.

- Acid Catalyst: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq).
- Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
- Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
- Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Key Reactions and Applications in Drug Discovery

Ethyl 4-bromooxazole-5-carboxylate is a valuable intermediate for introducing the oxazole scaffold into more complex molecules, primarily through palladium-catalyzed cross-coupling reactions at the bromine-substituted position.

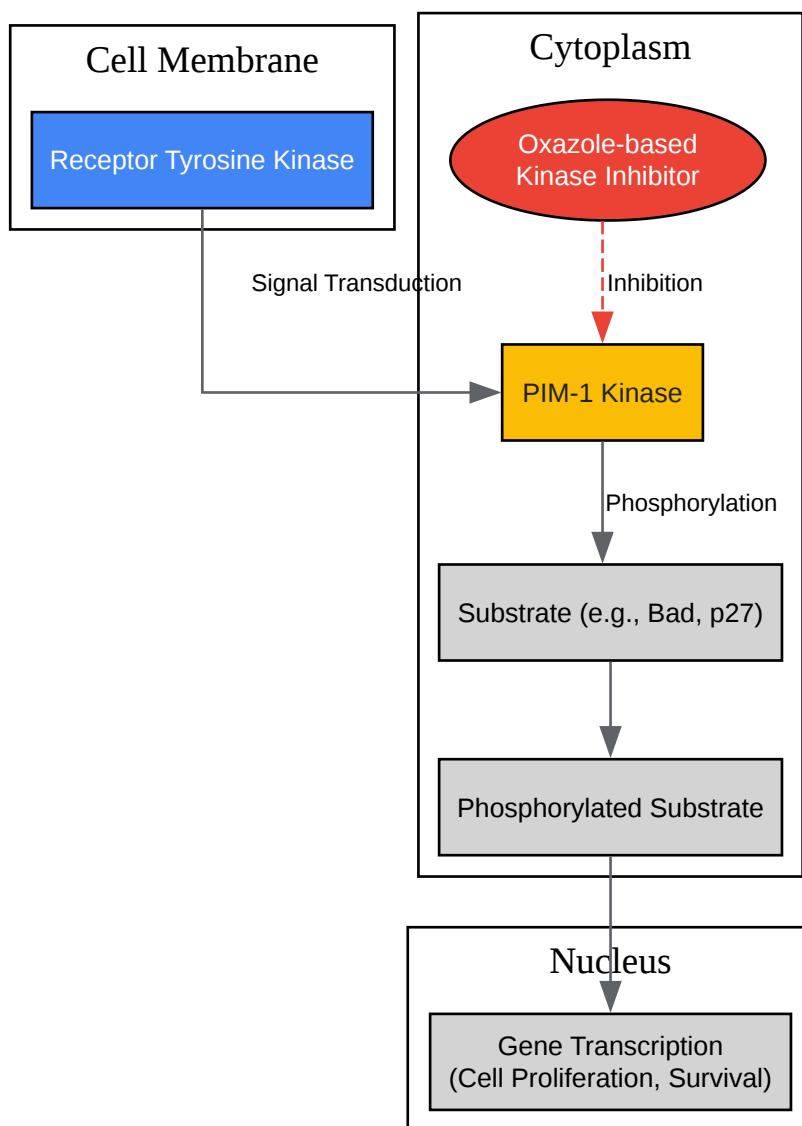
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method to form carbon-carbon bonds. For **Ethyl 4-bromooxazole-5-carboxylate**, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 4-position of the oxazole ring.

Experimental Protocol: Suzuki-Miyaura Coupling

- Reaction Setup: To a dry reaction flask, add **Ethyl 4-bromooxazole-5-carboxylate** (1.0 eq), an aryl boronic acid (1.2 eq), a palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%).
- Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.

- Reagents: Add an anhydrous solvent (e.g., Toluene), a base (e.g., K_3PO_4 , 2 eq), and if necessary, degassed water for a biphasic system.
- Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.


Quantitative Data for Suzuki-Miyaura Coupling

Entry	Aryl Boronic Acid	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenyl boronic acid	$Pd(OAc)_2$ (2)	SPhos (4)	K_3PO_4	Toluene / H_2O	100	12	85-95
2	4-Methoxyphenyl boronic acid	$Pd_2(dba)_3$ (1.5)	XPhos (3)	Cs_2CO_3	Dioxane	110	16	80-90
3	3-Pyridyl boronic acid	$Pd(PPh_3)_4$ (5)	-	K_2CO_3	DME/ H_2O	90	24	75-85
4	2-Thiopheneboronic acid	$PdCl_2(dppf)$ (3)	-	Na_2CO_3	DMF	120	8	70-80

Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.

Applications in Kinase Inhibitor Synthesis

The oxazole scaffold is a common feature in many kinase inhibitors. By functionalizing the 4-position of the oxazole ring of **Ethyl 4-bromooxazole-5-carboxylate** with various aryl or heteroaryl groups via cross-coupling reactions, it is possible to synthesize compounds that can target the ATP-binding site of specific kinases.

[Click to download full resolution via product page](#)

Conceptual signaling pathway targeted by oxazole-based kinase inhibitors.

Biological Activity of Related Oxazole Derivatives as Kinase Inhibitors

Compound Scaffold	Target Kinase	IC ₅₀ (nM)
2,5-disubstituted-1,3,4-oxadiazole	PIM-1	16
Pyrazolo[3,4-d]pyrimidine	mTOR	15
Benzoxazole derivative	VEGFR-2	97.38

Potential as Antimicrobial Agents

Derivatives of oxazole-4-carboxylic acid have demonstrated promising activity against various bacterial and fungal strains. The introduction of different substituents via reactions like the Suzuki-Miyaura coupling allows for the fine-tuning of the antimicrobial spectrum and potency.

Antimicrobial Activity of Related Oxazole Derivatives

Compound Scaffold	Microorganism	MIC (µg/mL)
Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate	S. epidermidis	56.2
Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate	C. albicans	14
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid derivative	E. coli	28.1

Conclusion

Ethyl 4-bromooxazole-5-carboxylate is a key synthetic intermediate with significant potential in the development of novel therapeutics. Its versatile reactivity allows for the synthesis of a wide array of substituted oxazoles, which have shown promise as kinase inhibitors and antimicrobial agents. The experimental protocols and data presented in this guide provide a valuable resource for researchers and scientists working in the field of drug discovery and development, facilitating the exploration of new chemical space and the generation of innovative drug candidates. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully exploit the therapeutic potential of this valuable building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 4-bromooxazole-5-carboxylate [myskinrecipes.com]
- 2. pubs.vensel.org [pubs.vensel.org]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 4-bromooxazole-5-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b596363#what-is-ethyl-4-bromooxazole-5-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com